(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions. This compound features a bromophenyl group attached to a triazole ring, which is further connected to a methanol moiety. The presence of the bromine atom and the triazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a phenyl group is brominated using bromine or a brominating agent.
Attachment of the Methanol Moiety:
Industrial Production Methods: In an industrial setting, the production of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the triazole ring to a dihydrotriazole.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives or dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the methanol moiety can participate in hydrogen bonding, stabilizing the compound-target complex. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure but with the bromine atom at the para position.
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure with a chlorine atom instead of bromine.
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness: The unique combination of the bromophenyl group, triazole ring, and methanol moiety in [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol imparts distinct chemical and biological properties. The position of the bromine atom and the presence of the methanol group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(3-bromophenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVEZFVOPLMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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